molecular formula C13H17BBrFO3 B8207092 2-Bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester

2-Bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester

Cat. No.: B8207092
M. Wt: 330.99 g/mol
InChI Key: XGMFCPIXYGUBNM-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester is a specialized bifunctional organoborane building block designed for research and development applications, particularly in synthetic organic chemistry and pharmaceutical intermediate synthesis. This compound integrates two key reactive sites: a bromo substituent and a pinacol-protected boronic acid group. This duality makes it a valuable substrate in sequential transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone method for biaryl bond formation in drug discovery and materials science . The presence of both halogen and boronyl groups on the same aromatic ring allows for controlled, step-wise functionalization of the molecular scaffold, enabling the construction of complex, poly-substituted aromatic systems. The methoxy and fluorine substituents on the phenyl ring significantly influence the compound's electronic properties and reactivity, offering researchers a means to fine-tune the steric and electronic profile of synthesized molecules. The pinacol ester group enhances the compound's stability and handling characteristics compared to the corresponding free boronic acid, mitigating issues like protodeboronation and improving solubility in organic solvents . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-bromo-6-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)11-9(15)6-8(17-5)7-10(11)16/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMFCPIXYGUBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol:

  • Reagents :

    • 2-Bromo-4-methoxy-6-fluorophenylboronic acid (5.0 mmol)

    • Pinacol (6.0 mmol, 1.2 equiv)

    • Diethyl ether (10 mL)

  • Procedure :

    • Dissolve pinacol in anhydrous diethyl ether.

    • Add boronic acid and stir at room temperature for 12–24 hours.

    • Concentrate under reduced pressure and purify via flash column chromatography (petroleum ether/ethyl acetate = 95:5).

  • Yield : 80–92% (based on analogous reactions).

  • Characterization :

    • ¹H NMR (CDCl₃): δ 7.72–7.80 (m, aromatic H), 3.83 (s, OCH₃), 1.34 (s, pinacol CH₃).

    • ¹³C NMR : δ 162–165 (C-F), 135–137 (aromatic C-B), 83–84 (pinacol C-O), 55–56 (OCH₃).

This method is ideal for substrates stable under mild conditions but requires pre-synthesized boronic acids.

Miyaura Borylation of Aryl Halides

Palladium-catalyzed borylation of aryl bromides using bis(pinacolato)diboron (B₂pin₂) is a scalable alternative. Adapted from ACS Publications and PMC:

Reaction Protocol:

  • Reagents :

    • 2-Bromo-4-methoxy-6-fluorobenzene (5.0 mmol)

    • B₂pin₂ (6.0 mmol, 1.2 equiv)

    • Pd(dppf)Cl₂ (0.25 mmol, 5 mol%)

    • KOAc (15.0 mmol, 3.0 equiv)

    • 1,4-Dioxane (20 mL)

  • Procedure :

    • Degas dioxane and reagents under nitrogen.

    • Heat at 90°C for 12–24 hours.

    • Filter through silica, concentrate, and purify via chromatography.

  • Yield : 70–85% (similar to 4-nitrophenyl derivatives).

  • Advantages :

    • Avoids handling boronic acids directly.

    • Compatible with electron-deficient aryl halides.

Directed Ortho-Metalation and Boronation

For substrates with directing groups, lithiation-borylation offers regioselectivity. ChemicalBook details a protocol for analogous fluoromethoxy derivatives:

Reaction Protocol:

  • Reagents :

    • 3-Fluoro-5-bromoanisole (5.0 mmol)

    • n-BuLi (5.5 mmol, 1.1 equiv)

    • TMEDA (6.0 mmol, 1.2 equiv)

    • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6.0 mmol)

    • THF (30 mL)

  • Procedure :

    • Cool THF to −78°C under nitrogen.

    • Add n-BuLi and TMEDA, stir for 30 minutes.

    • Add aryl bromide, then boronating reagent.

    • Warm to 0°C, quench with NH₄Cl, and extract with CH₂Cl₂.

  • Yield : 60–75%.

  • Key Insight :

    • Methoxy and fluoro groups direct lithiation to the para position, enabling precise boronate installation.

Bromination of Preformed Boronic Esters

Late-stage bromination avoids handling sensitive boronic acids. A patent describes bromination of 4-fluoro-2-methylphenol, adaptable to boronic esters:

Reaction Protocol:

  • Reagents :

    • 4-Methoxy-6-fluorophenylboronic acid pinacol ester (5.0 mmol)

    • Bromine (5.5 mmol, 1.1 equiv)

    • H₂O₂ (30% aq., 6.0 mmol)

    • Dichloromethane (10 mL)

  • Procedure :

    • Dissolve boronic ester in CH₂Cl₂/H₂O.

    • Add Br₂ at −10°C, followed by H₂O₂.

    • Stir for 1 hour, isolate organic layer, and concentrate.

  • Yield : 90–95% (based on similar bromophenols).

  • Caution :

    • Excess Br₂ leads to dibromination; stoichiometry must be tightly controlled.

Comparative Analysis of Methods

Method Starting Material Yield Key Advantage Limitation
Direct EsterificationBoronic acid80–92%Simple, high yieldRequires pre-synthesized boronic acid
Miyaura BorylationAryl bromide70–85%Broad substrate scopePd catalyst cost
Directed MetalationAryl bromide with directing groups60–75%RegioselectiveLow-temperature sensitivity
Late-Stage BrominationBoronic ester90–95%Avoids boronic acid handlingRisk of over-bromination

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a proton source and a catalyst.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

    Protodeboronation: Proton sources (e.g., water or acetic acid) and catalysts (e.g., palladium or copper) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are employed.

Major Products Formed

    Suzuki-Miyaura Coupling: The major product is a biaryl compound.

    Protodeboronation: The major product is the corresponding aryl compound without the boronic ester group.

    Oxidation: The major product is the corresponding phenol.

Scientific Research Applications

Synthetic Applications

1.1. Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a versatile building block in the synthesis of biaryl compounds. The Suzuki-Miyaura reaction allows for the coupling of arylboronic acids with various electrophiles, leading to the formation of complex organic structures that are pivotal in drug development and material science.

  • Mechanism : The reaction involves the oxidative addition of an aryl halide to a palladium catalyst, followed by transmetalation with an arylboronic acid, and finally reductive elimination to form the biaryl product .

1.2. Synthesis of Pharmaceuticals

The compound has been utilized in synthesizing various pharmaceutical agents. For instance, it can be employed to create derivatives that exhibit biological activity against cancer cells or other diseases. The ability to introduce functional groups selectively makes it invaluable for developing targeted therapies .

Case Studies and Research Findings

2.1. Development of Anticancer Agents

Research has demonstrated that derivatives synthesized from 2-Bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester show promising anticancer activities. A study highlighted its role in synthesizing compounds that target specific pathways involved in tumor growth, showcasing its potential in cancer therapeutics .

2.2. Functionalized Biaryl Compounds

A recent study explored the use of this boronic ester in the modular synthesis of functionalized biaryl compounds through chemoselective oxidation processes. The results indicated high yields and demonstrated the compound's ability to facilitate complex transformations while maintaining functional group integrity .

Properties and Handling

3.1. Chemical Properties

The compound has notable physical properties that enhance its reactivity:

  • Molecular Formula : C13H17BBrFO3
  • Molar Mass : 303.09 g/mol
  • Purity : Typically above 97% .

3.2. Safety and Storage

Proper handling protocols must be observed due to its classification as a hazardous material:

  • Hazard Statements : Causes skin irritation and serious eye irritation.
  • Storage Conditions : Should be stored at temperatures between 2-8°C to maintain stability .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Synthetic ChemistryUsed in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis
Pharmaceutical SynthesisDevelopment of anticancer agents and other therapeutics
Functional MaterialsCreation of functionalized biaryl compounds for advanced materials
Safety InformationHazardous material requiring specific storage and handling procedures

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester with a palladium complex, followed by reductive elimination to form the carbon-carbon bond. The presence of the bromine, methoxy, and fluorine substituents can influence the reactivity and selectivity of the reaction.

Comparison with Similar Compounds

Halogen vs. Electron-Donating/Accepting Groups

  • This derivative is used in synthesizing polyhalogenated biaryls for agrochemicals .
  • 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester (C14H18BFO4, MW 280.10): The methoxycarbonyl (CO2Me) group is strongly electron-withdrawing, enhancing electrophilicity in cross-couplings. This contrasts with the target compound’s methoxy group, which is electron-donating and may stabilize intermediates .

Functional Group Positioning

  • 2-Fluoro-4-methylthiophenylboronic acid pinacol ester (C13H18BFO2S, MW 268.16): The methylthio (SMe) group at position 4 introduces sulfur-based reactivity (e.g., oxidation to sulfones) absent in the methoxy-substituted target compound. This expands utility in synthesizing sulfur-containing pharmaceuticals .
  • 2-Fluoro-6-hydroxybenzeneboronic acid pinacol ester (C12H16BFO3, MW 254.07): The hydroxy (OH) group at position 6 increases polarity and solubility in protic solvents, whereas the target compound’s fluoro group at this position enhances lipophilicity .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction efficiency correlates with substituent electronic and steric effects:

Compound Key Substituents Reactivity Notes Reference
Target compound 2-Br, 4-OMe, 6-F Bromo aids oxidative addition; methoxy stabilizes intermediates. Moderate steric hindrance.
5-Chloro-2-fluorophenylboronic acid pinacol ester 5-Cl, 2-F Chloro’s stronger electron-withdrawing effect accelerates transmetallation vs. bromo.
4-Nitrophenylboronic acid pinacol ester 4-NO2 Nitro group deactivates the ring, reducing coupling yields compared to halogenated analogs.

Kinetic studies on 4-nitrophenylboronic acid pinacol ester reveal rapid H2O2-mediated deboronation (λmax shift from 290 nm to 405 nm), suggesting that electron-deficient boronic esters may exhibit lower stability under oxidative conditions .

Commercial Availability and Purity

Compound Purity Price (5g) Supplier
Target compound N/A N/A
3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester >97.0% (GC) ¥47,000 Kanto Reagents
2-Fluoro-4-methylthiophenylboronic acid pinacol ester ≥97% $POA Hairui Chem

Biological Activity

2-Bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester is an organoboron compound characterized by its unique substitution pattern on the phenyl ring, which includes a bromine atom at the 2-position, a methoxy group at the 4-position, and a fluorine atom at the 6-position. The molecular formula for this compound is C13H17BBrFO3, with a molecular weight of approximately 330.99 g/mol. This compound has garnered interest due to its potential applications in organic synthesis and drug discovery.

The presence of halogen substituents (bromine and fluorine) and a methoxy group suggests that 2-bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester may interact with various biological targets. The compound is typically synthesized through nucleophilic aromatic substitution reactions involving boronic acids and suitable electrophiles. Its pinacol ester form serves as a protecting group, enhancing its stability during chemical reactions.

Biological Activity Overview

While specific biological activities of 2-bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester are not extensively documented, organoboron compounds generally exhibit interesting biological properties. These compounds can influence enzyme activity and cellular signaling pathways, potentially leading to therapeutic applications.

  • Enzyme Inhibition : Organoboron compounds have been shown to form reversible covalent bonds with proteins, potentially inhibiting enzymatic activity.
  • Cellular Signaling Modulation : The unique electronic properties imparted by the bromine, methoxy, and fluorine groups may allow for selective interactions with biological receptors.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of 2-bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
4-Fluorophenylboronic Acid Pinacol EsterLacks bromine and methoxy substituentsLimited documented activity
4-Methoxyphenylboronic Acid Pinacol EsterContains methoxy but lacks fluorineModerate activity in some assays
2,6-Difluoro-4-methoxyphenylboronic Acid Pinacol EsterHas two fluorine atomsNotable selectivity in enzyme inhibition
2-Bromo-6-fluoro-4-methylphenylboronic AcidSimilar halogen substitutions; different methyl group presencePotential for enhanced activity due to methyl group

Case Studies and Research Findings

  • Antifungal Activity : In studies involving structurally related organoboron compounds, some have demonstrated significant antifungal activity against pathogens such as Candida neoformans. For instance, derivatives with similar boronic acid frameworks exhibited minimum inhibitory concentrations (MICs) ranging from 0.015 to >4 mg/L .
  • Drug Development Potential : Research indicates that organoboron compounds can serve as intermediates in synthesizing more complex molecules with enhanced biological activity. The ability to modify the substituents on the phenyl ring allows for tailored interactions with biological targets .
  • Mechanistic Studies : Investigations into the interaction of organoboron compounds with biomolecules have revealed their potential role in modulating protein functions through reversible covalent bonding mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester?

  • Methodology : The synthesis typically involves sequential halogenation and boronation steps. For example, bromination of a fluorinated methoxyphenyl precursor followed by Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) . Purity (>97%) is confirmed via GC or HPLC, with structural validation using 1H^{1}\text{H} and 11B^{11}\text{B} NMR .

Q. How should researchers characterize the purity and stability of this boronic ester?

  • Methodology :

  • Purity : Use GC or HPLC for quantitative analysis, supplemented by 19F^{19}\text{F} NMR to confirm fluorine substituent integrity .
  • Stability : Monitor degradation under ambient conditions via UV-vis spectroscopy (e.g., tracking λmax at 290 nm for boronic ester decomposition) . Store at 2–8°C in inert atmospheres to prevent hydrolysis .

Q. What solvents are compatible with this boronic ester for cross-coupling reactions?

  • Methodology : Pinacol esters exhibit high solubility in polar aprotic solvents (e.g., THF, DMF) and moderate solubility in acetone. Avoid protic solvents (e.g., water, alcohols) to prevent ester hydrolysis. Solvent selection should align with reaction kinetics—e.g., THF for Suzuki-Miyaura coupling due to its balance of solubility and catalyst compatibility .

Advanced Research Questions

Q. How does steric hindrance from the bromo and methoxy substituents affect cross-coupling efficiency?

  • Methodology :

  • Kinetic Analysis : Compare coupling rates with less-hindered analogs using UV-vis or 11B^{11}\text{B} NMR to monitor boronic ester consumption .
  • Catalyst Optimization : Use bulky ligands (e.g., SPhos) to mitigate steric effects. Lower reaction temperatures (0–25°C) may improve yields by reducing side reactions .

Q. What strategies resolve contradictions in reaction outcomes between this boronic ester and its acid form?

  • Methodology :

  • Speciation Control : Pinacol esters avoid acid-base equilibria, enabling chemoselective coupling. For example, in iterative C–C bond formations, ester stability allows sequential reactions without intermediate isolation .
  • Reaction Monitoring : Use 11B^{11}\text{B} NMR to track borinic ester intermediates, which may form under strongly basic conditions (e.g., with nBuLi) .

Q. How can solvent choice influence diastereoselectivity in allylboration reactions using this compound?

  • Methodology :

  • Solvent Polarity : Non-polar solvents (e.g., cyclohexane) favor Z-selectivity via tighter transition states, while polar solvents (e.g., DCM) promote E-selectivity by stabilizing borinic ester intermediates .
  • Additives : TFAA (trifluoroacetic anhydride) traps alkoxides, shifting selectivity from Z to E by altering intermediate speciation .

Q. What analytical techniques are critical for detecting decomposition pathways under oxidative conditions?

  • Methodology :

  • UV-vis Spectroscopy : Track H2O2-induced oxidation by observing shifts in λmax (e.g., 290 nm to 405 nm for nitro derivatives) .
  • Mass Spectrometry : Identify decomposition products (e.g., deboronated aromatics) via HRMS or LC-MS .

Methodological Considerations

Q. How to troubleshoot low yields in Suzuki-Miyaura couplings with electron-deficient aryl halides?

  • Protocol :

Catalyst Screening : Test Pd(OAc)₂ with XPhos or RuPhos ligands for enhanced oxidative addition .

Base Optimization : Use K3PO4 instead of Na2CO3 to reduce ester hydrolysis .

Microwave Assistance : Shorten reaction times (1–2 hrs at 100°C) to minimize side reactions .

Q. What computational tools predict the reactivity of this boronic ester in novel reaction systems?

  • Approach :

  • DFT Calculations : Model transition states to assess steric/electronic effects of substituents on coupling barriers.
  • Solvent Parameterization : Use COSMO-RS to predict solubility and reaction equilibria in mixed solvents .

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